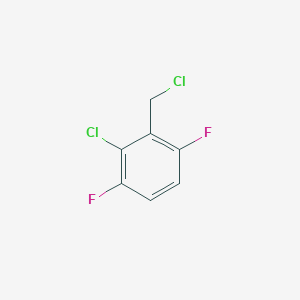
1-Ethynyl-2-isocyanatobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethynyl-2-isocyanatobenzene is an organic compound with the molecular formula C9H5NO It is a derivative of benzene, characterized by the presence of an ethynyl group (-C≡CH) and an isocyanate group (-N=C=O) attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-isocyanatobenzene can be synthesized through various methods. One common approach involves the reaction of 1-ethynylbenzene with phosgene (COCl2) in the presence of a base, such as triethylamine, to form the isocyanate group. The reaction is typically carried out under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: 1-Ethynyl-2-isocyanatobenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Electrophiles such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be used under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitrobenzene or halogenated benzene derivatives.
科学的研究の応用
1-Ethynyl-2-isocyanatobenzene has diverse applications in scientific research due to its unique properties:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which 1-ethynyl-2-isocyanatobenzene exerts its effects involves interactions with various molecular targets and pathways. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the modification of biological macromolecules, affecting their function and activity. The ethynyl group can also participate in π-conjugation, influencing the electronic properties of the compound and its interactions with other molecules.
類似化合物との比較
1-Ethynyl-2-isocyanatobenzene can be compared with other similar compounds, such as:
1-Ethynyl-2-nitrobenzene: Similar structure but with a nitro group instead of an isocyanate group.
1-Ethynyl-2-aminobenzene: Contains an amino group instead of an isocyanate group.
1-Ethynyl-2-hydroxybenzene: Features a hydroxyl group instead of an isocyanate group.
Uniqueness: The presence of both the ethynyl and isocyanate groups in this compound makes it unique, as it combines the reactivity of the isocyanate group with the electronic properties of the ethynyl group. This combination allows for a wide range of chemical transformations and applications in various fields of research.
特性
分子式 |
C9H5NO |
|---|---|
分子量 |
143.14 g/mol |
IUPAC名 |
1-ethynyl-2-isocyanatobenzene |
InChI |
InChI=1S/C9H5NO/c1-2-8-5-3-4-6-9(8)10-7-11/h1,3-6H |
InChIキー |
LPWFQCGPNJLGDJ-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=CC=C1N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylicaciddihydrochloride](/img/structure/B13595261.png)


![2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride](/img/structure/B13595274.png)

![6-Oxa-9-azaspiro[3.6]decan-2-ol](/img/structure/B13595285.png)



![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoicacid](/img/structure/B13595312.png)



